molecular formula C17H19F2N3O2 B10945076 (2Z)-3-[4-(difluoromethoxy)phenyl]-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide

(2Z)-3-[4-(difluoromethoxy)phenyl]-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide

Cat. No.: B10945076
M. Wt: 335.35 g/mol
InChI Key: YJROYXVSBDJWON-YVMONPNESA-N
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Description

(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-PROPENAMIDE is a synthetic organic compound that features a difluoromethoxyphenyl group, a pyrazolyl group, and a propenamide moiety. Compounds with such structures are often explored for their potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the propenamide moiety: This can be achieved through the reaction of an appropriate acid chloride with an amine under basic conditions.

    Introduction of the difluoromethoxyphenyl group: This step may involve the use of a difluoromethoxybenzene derivative, which can be coupled to the propenamide intermediate using palladium-catalyzed cross-coupling reactions.

    Attachment of the pyrazolyl group: The pyrazolyl group can be introduced through nucleophilic substitution reactions or via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the propenamide moiety, converting it to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can serve as a building block for the synthesis of new chemical entities with potential biological activities.

Biology

    Biological assays: Used in various in vitro and in vivo assays to evaluate its biological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Drug development: Potential lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

    Chemical intermediates: Used as intermediates in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-PROPENAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance binding affinity, while the pyrazolyl group can modulate the compound’s pharmacokinetic properties. The propenamide moiety may be involved in covalent interactions with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[4-(METHOXY)PHENYL]-N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-PROPENAMIDE
  • (Z)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-N-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-PROPENAMIDE

Uniqueness

  • Difluoromethoxy group : The presence of the difluoromethoxy group can significantly alter the compound’s electronic properties, potentially enhancing its biological activity compared to similar compounds with methoxy or trifluoromethoxy groups.
  • Pyrazolyl group : The pyrazolyl group can provide additional sites for hydrogen bonding and other interactions, which may improve the compound’s binding affinity and selectivity.

Properties

Molecular Formula

C17H19F2N3O2

Molecular Weight

335.35 g/mol

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]-N-[3-(3-methylpyrazol-1-yl)propyl]prop-2-enamide

InChI

InChI=1S/C17H19F2N3O2/c1-13-9-12-22(21-13)11-2-10-20-16(23)8-5-14-3-6-15(7-4-14)24-17(18)19/h3-9,12,17H,2,10-11H2,1H3,(H,20,23)/b8-5-

InChI Key

YJROYXVSBDJWON-YVMONPNESA-N

Isomeric SMILES

CC1=NN(C=C1)CCCNC(=O)/C=C\C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CC1=NN(C=C1)CCCNC(=O)C=CC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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